molecular formula C20H22N4O4 B7543116 4-N-[4-(benzylcarbamoyl)phenyl]morpholine-2,4-dicarboxamide

4-N-[4-(benzylcarbamoyl)phenyl]morpholine-2,4-dicarboxamide

Cat. No. B7543116
M. Wt: 382.4 g/mol
InChI Key: QKNXADSPZKJXNL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-N-[4-(benzylcarbamoyl)phenyl]morpholine-2,4-dicarboxamide, also known as BMS-986001, is a synthetic compound that has been studied for its potential use as a therapeutic agent. This compound belongs to the class of drugs known as morpholines, which are cyclic organic compounds that contain a six-membered ring with an oxygen and a nitrogen atom.

Mechanism of Action

4-N-[4-(benzylcarbamoyl)phenyl]morpholine-2,4-dicarboxamide works by inhibiting the activity of certain enzymes, including HDAC6 and HDAC8, which are involved in regulating gene expression and cellular processes. By inhibiting these enzymes, this compound can alter the expression of genes involved in disease processes, leading to therapeutic effects.
Biochemical and Physiological Effects
This compound has been shown to have a variety of biochemical and physiological effects, including reducing inflammation, inducing cell cycle arrest, and promoting cell death in cancer cells. In animal models, this compound has been shown to reduce tumor growth and improve survival rates.

Advantages and Limitations for Lab Experiments

4-N-[4-(benzylcarbamoyl)phenyl]morpholine-2,4-dicarboxamide has several advantages for use in laboratory experiments, including its high purity and stability. However, its relatively high cost and limited availability may make it difficult for some researchers to obtain.

Future Directions

There are several potential future directions for research on 4-N-[4-(benzylcarbamoyl)phenyl]morpholine-2,4-dicarboxamide. These include further studies on its efficacy and safety in animal models and clinical trials, as well as investigations into its potential use in combination with other drugs or therapies. Additionally, researchers may explore the use of this compound in the treatment of other diseases, such as neurodegenerative disorders or autoimmune diseases.

Synthesis Methods

The synthesis of 4-N-[4-(benzylcarbamoyl)phenyl]morpholine-2,4-dicarboxamide involves several steps, including the reaction of 4-aminophenylmorpholine with benzyl isocyanate to form an intermediate product, which is then reacted with diethyl oxalate to produce the final compound. The synthesis process has been optimized to produce high yields of pure this compound.

Scientific Research Applications

4-N-[4-(benzylcarbamoyl)phenyl]morpholine-2,4-dicarboxamide has been studied for its potential use in the treatment of various diseases, including cancer, inflammation, and cardiovascular disease. In preclinical studies, this compound has shown promising results in inhibiting the growth of cancer cells and reducing inflammation in animal models.

properties

IUPAC Name

4-N-[4-(benzylcarbamoyl)phenyl]morpholine-2,4-dicarboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H22N4O4/c21-18(25)17-13-24(10-11-28-17)20(27)23-16-8-6-15(7-9-16)19(26)22-12-14-4-2-1-3-5-14/h1-9,17H,10-13H2,(H2,21,25)(H,22,26)(H,23,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QKNXADSPZKJXNL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC(CN1C(=O)NC2=CC=C(C=C2)C(=O)NCC3=CC=CC=C3)C(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H22N4O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

382.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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